NSC23925

Multidrug resistance P-glycoprotein Non-substrate inhibitor

Studying Pgp-mediated MDR requires clean tools-non-selective inhibitors like verapamil (Ca²⁺ channel effects) or elacridar (multi-transporter/CYP450 inhibition) introduce confounds. NSC23925 is a selective, non-substrate Pgp inhibitor sparing MRP1, BCRP, and CYP450 activity. • Reverses MDR in ovarian, breast, colon, and sarcoma models at 0.5-1 µM • Prevents paclitaxel resistance emergence in vitro & in vivo (SKOV-3 xenograft) • ≥98% HPLC purity; stable at -20°C (powder, 3 years)

Molecular Formula C22H26Cl2N2O2
Molecular Weight 421.4 g/mol
CAS No. 858474-14-3
Cat. No. B609657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC23925
CAS858474-14-3
SynonymsNSC23925;  NSC-23925;  NSC 23925; 
Molecular FormulaC22H26Cl2N2O2
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl
InChIInChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H
InChIKeyWGWOQHWZXLGPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC23925: A Selective P-Glycoprotein Inhibitor


NSC23925 is a quinoline-derived small molecule that functions as a selective and non-substrate inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1). Unlike broad-spectrum efflux pump inhibitors, NSC23925 specifically targets Pgp-mediated multidrug resistance (MDR) without inhibiting MRP1 or BCRP [1]. It was identified through a high-throughput cell-based screen of the National Cancer Institute Diversity Set Library [1]. NSC23925 is a valuable research tool for investigating the reversal and prevention of chemotherapy resistance in various cancer models, particularly ovarian cancer [2].

NSC23925 Advantages Over Standard Pgp Inhibitors


Generic substitution with first-generation Pgp inhibitors like verapamil or second-generation inhibitors such as elacridar is not appropriate for researchers aiming to study or overcome multidrug resistance. Verapamil, a calcium channel blocker, exhibits significant off-target cardiovascular effects and is itself a Pgp substrate, limiting its efficacy [1]. Elacridar, while potent, can inhibit multiple ABC transporters and CYP450 enzymes, complicating data interpretation [2]. In contrast, NSC23925 is a non-substrate inhibitor with high selectivity for Pgp over MRP1 and BCRP, and does not inhibit CYP450 activity [REFS-1, REFS-3]. This specificity reduces experimental noise and allows for a cleaner investigation of Pgp's role in drug resistance.

NSC23925 Product-Specific Evidence


Non-Substrate Pgp Inhibition vs. Verapamil

NSC23925 is not a substrate for Pgp, unlike verapamil. In a study using paclitaxel-resistant ovarian cancer cells, the inhibitory effect of NSC23925 on cell proliferation was not altered by co-incubation with verapamil, demonstrating that NSC23925's activity is independent of Pgp-mediated efflux [1]. This non-substrate property ensures sustained intracellular concentrations and potent reversal of MDR.

Multidrug resistance P-glycoprotein Non-substrate inhibitor

Pgp Selectivity Over MRP1 and BCRP

NSC23925 selectively reverses MDR mediated by Pgp (MDR1) but does not inhibit MRP1 or BCRP [1]. This was demonstrated using a panel of cancer cell lines expressing specific transporters. In contrast, compounds like elacridar inhibit multiple ABC transporters, which can confound experimental results and increase potential off-target effects.

ABC transporters Selectivity Multidrug resistance

Prevention of Paclitaxel Resistance in Ovarian Xenografts

In a mouse xenograft model of ovarian cancer, continuous treatment with paclitaxel alone resulted in the development of drug resistance and Pgp overexpression. In contrast, mice treated with a combination of paclitaxel and NSC23925 remained sensitive to paclitaxel and had significantly prolonged overall survival (p<0.05) [1]. This demonstrates that NSC23925 can prevent the emergence of MDR in vivo, a crucial advantage over compounds that only reverse established resistance.

Ovarian cancer In vivo Chemoresistance prevention

No Chemotherapy Pharmacokinetic Interaction

Preclinical studies with NSC23925b (a salt form) in mice and rats showed favorable pharmacokinetic profiles after IP/IV injection. Critically, co-administration with paclitaxel or doxorubicin did not significantly alter the plasma pharmacokinetics (AUC, Cmax, T1/2) of the chemotherapy drugs [1]. This contrasts with some earlier Pgp inhibitors that can cause unpredictable drug interactions by affecting CYP450 enzymes, which NSC23925b did not inhibit [1].

Pharmacokinetics Drug-drug interaction CYP450

Derivative YS-7a: Superior Pgp Inhibition vs. Verapamil

While not NSC23925 itself, the derivative YS-7a, based on the NSC23925 scaffold, provides class-level evidence of potent Pgp inhibition. In an in vivo tumor xenograft study, combination treatment with YS-7a and vincristine showed a significantly better inhibitory effect on tumor growth than the positive control verapamil (p<0.05) [1]. This supports the quinoline scaffold's potential for developing highly effective Pgp modulators.

Quinoline derivatives MDR reversal In vivo efficacy

NSC23925 Research and Drug Development Applications


Pgp Resistance Mechanisms in Ovarian Cancer

Researchers can use NSC23925 to specifically dissect the role of Pgp in acquired resistance to paclitaxel. By co-treating ovarian cancer cell lines (e.g., SKOV-3) with paclitaxel and NSC23925, the emergence of Pgp-overexpressing resistant clones is prevented, allowing for long-term studies of alternative resistance pathways [1]. The compound's selectivity ensures that observed effects are due to Pgp inhibition rather than confounding interactions with MRP1 or BCRP [2].

Enhancing Chemotherapy in Xenograft Models

NSC23925 is an ideal tool for combination therapy studies in vivo. Its favorable pharmacokinetic profile, particularly the lack of effect on paclitaxel or doxorubicin exposure, allows for a clean evaluation of synergy or additivity in tumor-bearing mice [1]. The proven ability to prevent the development of resistance in ovarian cancer xenografts makes it suitable for long-term treatment protocols [2].

Pgp Target Validation Across Cancer Types

Given that NSC23925 reverses resistance to multiple chemotherapeutic agents (paclitaxel, doxorubicin, vincristine) in various cancer cell lines (ovarian, breast, colon, sarcoma), it serves as a versatile chemical probe to assess the contribution of Pgp to MDR across different tumor types [1]. Its high selectivity reduces the risk of off-target effects, strengthening the conclusion that Pgp is the primary driver of resistance in a given model.

Quinoline Scaffold for Pgp Inhibitor Design

For medicinal chemists, NSC23925 provides a validated starting point for structure-activity relationship (SAR) studies. Derivatives like YS-7a have demonstrated improved potency over verapamil in vivo, confirming the quinoline core's potential [1]. The extensive characterization of NSC23925's mechanism (non-substrate, ATPase stimulation, specific binding residues) offers a strong foundation for rational design of novel MDR reversal agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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